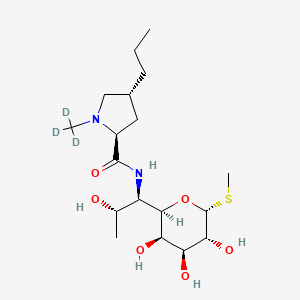
Lincomycin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service number 154-21-2 is known as lincomycin. Lincomycin is a lincosamide antibiotic that was first isolated from the soil bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by Gram-positive bacteria, especially in cases where patients are allergic to penicillin or when penicillin is deemed inappropriate .
准备方法
Synthetic Routes and Reaction Conditions
Lincomycin is produced through a fermentation process involving the bacterium Streptomyces lincolnensis. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and crystallization, to isolate and purify lincomycin .
Industrial Production Methods
In industrial settings, lincomycin is produced on a large scale using optimized fermentation techniques. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the compound is extracted and purified using a series of chemical and physical methods, including filtration, solvent extraction, and crystallization .
化学反应分析
Types of Reactions
Lincomycin undergoes several types of chemical reactions, including:
Oxidation: Lincomycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in lincomycin.
Substitution: Lincomycin can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lincomycin can yield sulfoxides and sulfones, while reduction can produce alcohols and amines .
科学研究应用
Lincomycin has a wide range of scientific research applications, including:
作用机制
Lincomycin exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding interferes with the peptidyl transferase reaction, a crucial step in protein synthesis. By disrupting the elongation phase of protein synthesis, lincomycin effectively halts bacterial growth. The primary molecular targets are the bacterial ribosomes, and the pathway involved is the inhibition of protein synthesis .
相似化合物的比较
Lincomycin is often compared with other lincosamide antibiotics, such as clindamycin. While both compounds share a similar mechanism of action and antibacterial spectrum, clindamycin is generally more potent and has a broader range of susceptible organisms. Other similar compounds include:
Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy.
Pirlimycin: Another lincosamide antibiotic used primarily in veterinary medicine.
Lincomycin’s uniqueness lies in its specific use for patients allergic to penicillin and its effectiveness against certain strains of bacteria that are resistant to other antibiotics .
属性
分子式 |
C18H34N2O6S |
|---|---|
分子量 |
409.6 g/mol |
IUPAC 名称 |
(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3D3 |
InChI 键 |
OJMMVQQUTAEWLP-WVFSWRGUSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O)CCC |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















